Goniodiol diacetate

Description

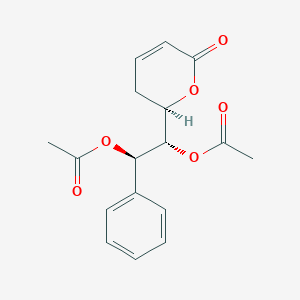

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(1S,2R)-2-acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O6/c1-11(18)21-16(13-7-4-3-5-8-13)17(22-12(2)19)14-9-6-10-15(20)23-14/h3-8,10,14,16-17H,9H2,1-2H3/t14-,16-,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGQHRYXJBODPH-OIISXLGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C1CC=CC(=O)O1)C(C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]([C@H]1CC=CC(=O)O1)[C@@H](C2=CC=CC=C2)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isolation, Characterization, and Natural Occurrence of Goniodiol Diacetate

Isolation Methodologies from Botanical Sources

The isolation of goniodiol (B134919) diacetate from its natural plant sources involves a multi-step process that begins with extraction followed by purification.

The initial step in obtaining goniodiol diacetate from plant material, typically from the leaves and twigs of Goniothalamus species, is solvent extraction. Common solvents used for this purpose include ethyl acetate (B1210297) and methanol (B129727). nih.govscienceasia.org

For instance, phytochemical analysis of the ethyl acetate and methanol extracts of Goniothalamus wynaadensis leaves led to the isolation of several compounds, which were then used for the semi-synthesis of this compound. nih.gov Similarly, a study on Goniothalamus repevensis involved the maceration of dried and powdered leaves and twigs with methanol to create a crude extract from which this compound was subsequently isolated. scienceasia.org The choice of solvent is crucial as it determines the efficiency of extraction and the profile of co-extracted compounds.

Following extraction, the crude extract, which is a complex mixture of various phytochemicals, undergoes purification to isolate this compound. Column chromatography is a fundamental technique used for this purpose. nih.govresearchgate.net The crude extract is loaded onto a silica (B1680970) gel column and eluted with a gradient of solvents, such as a mixture of ethyl acetate and hexanes. scienceasia.org This process separates the compounds based on their polarity.

Further purification can be achieved using techniques like preparative thin-layer chromatography (TLC) and gel filtration on Sephadex LH-20. scienceasia.org For high-purity samples, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) may be employed, which separates compounds based on their hydrophobicity.

Extraction Techniques (e.g., Ethyl Acetate, Methanol Extracts)

Structural Elucidation and Stereochemical Assignment

Determining the precise chemical structure and three-dimensional arrangement of atoms in this compound is accomplished through a combination of sophisticated spectroscopic and crystallographic methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like this compound. hyphadiscovery.com One-dimensional (1D) NMR techniques, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbon atoms in the molecule and their chemical environments. researchgate.net

Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms. hyphadiscovery.com These techniques allow chemists to piece together the molecular skeleton and assign the signals in the 1D NMR spectra to specific atoms within the molecule. hyphadiscovery.com The complete NMR data provides a detailed picture of the relative arrangement of atoms in this compound.

While NMR spectroscopy reveals the connectivity of atoms, it does not typically provide the absolute stereochemistry of a chiral molecule. For this, single-crystal X-ray diffraction is the gold standard. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Through this method, the absolute configuration of this compound has been unequivocally determined to be (6R, 7R, 8R). nih.govresearchgate.net This means that at the chiral centers located at positions 6, 7, and 8 of the molecule, the spatial arrangement of the substituents follows a specific right-handed orientation. This precise stereochemical information is crucial for understanding the molecule's biological activity.

Advanced Spectroscopic Techniques (e.g., 1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy)

Natural Distribution and Co-occurring Analogues within Goniothalamus Species

This compound is a member of the styryl-lactones, a class of compounds characteristic of the genus Goniothalamus, which belongs to the Annonaceae family. scienceasia.orgnih.gov This genus comprises over 130 species found in tropical Asia. scienceasia.orgnih.gov

Phytochemical investigations of various Goniothalamus species have revealed that this compound often co-occurs with a suite of structurally related analogues. These include:

Goniodiol-7-monoacetate: This is a direct precursor to this compound and is frequently isolated alongside it. nih.govscienceasia.org

Goniodiol-8-monoacetate: Another mono-acetylated derivative of goniodiol. nih.gov

Goniodiol: The parent compound lacking any acetate groups. nih.govnih.gov

Goniothalamin (B1671989): A related styryl-lactone with a simpler structure. nih.gov

Goniothalamin oxide: An epoxidized derivative of goniothalamin. nih.gov

Altholactone: A constitutional isomer of goniothalamin. researchgate.net

Goniofupyrone, Goniopypyrone, and Goniotriol: Other complex styryl-lactones found in these plants. nih.gov

The presence of this array of related compounds highlights the biosynthetic diversity within the Goniothalamus genus and provides a rich source of natural products for chemical and biological studies.

Data Tables

Table 1: Spectroscopic and Crystallographic Data for this compound

| Technique | Data Type | Key Findings | References |

| ¹H NMR | Chemical Shifts (δ) and Coupling Constants (J) | Provides information on the proton environment and their connectivity. | researchgate.net |

| ¹³C NMR | Chemical Shifts (δ) | Identifies the number and type of carbon atoms in the molecule. | researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Correlation Spectra | Establishes the C-H and C-C bond framework of the molecule. | hyphadiscovery.com |

| Single-Crystal X-ray Diffraction | Unit Cell Dimensions, Atomic Coordinates | Determines the absolute stereochemistry as (6R, 7R, 8R). | nih.govresearchgate.net |

Table 2: Co-occurring Analogues of this compound in Goniothalamus Species

| Compound Name | Structural Relationship to this compound | Found in Species | References |

| Goniodiol-7-monoacetate | Mono-acetylated precursor | G. wynaadensis, G. repevensis | nih.govscienceasia.org |

| Goniodiol-8-monoacetate | Mono-acetylated isomer | G. wynaadensis | nih.gov |

| Goniodiol | De-acetylated parent compound | G. wynaadensis, G. griffithii | nih.govnih.gov |

| Goniothalamin | Related styryl-lactone | G. griffithii | nih.gov |

| Goniothalamin oxide | Oxidized derivative of goniothalamin | G. wynaadensis | nih.gov |

| Altholactone | Isomer of goniothalamin | G. wynaadensis | researchgate.net |

| Goniofupyrone | Related styryl-lactone | G. griffithii | nih.gov |

| Goniopypyrone | Related styryl-lactone | G. griffithii | nih.gov |

| Goniotriol | Related styryl-lactone | G. griffithii | nih.gov |

Chemical Synthesis and Derivatization Strategies for Goniodiol Diacetate and Its Analogues

Semisynthesis of Goniodiol (B134919) Diacetate through Targeted Chemical Transformations

The semisynthesis of goniodiol diacetate is most commonly achieved through the acetylation of its monoacetate precursors. Goniodiol-7-monoacetate and goniodiol-8-monoacetate, which can be isolated from natural sources like Goniothalamus wynaadensis, serve as key starting materials. researchgate.netbraou.ac.in The acetylation process typically involves treating the monoacetate with acetic anhydride (B1165640) in the presence of a base, such as pyridine, to yield this compound. researchgate.net This straightforward chemical transformation allows for the efficient conversion of naturally isolated compounds into the diacetylated form. The absolute configuration of the resulting this compound has been confirmed as (6R, 7R, 8R) through single-crystal X-ray diffraction. braou.ac.in

| Starting Material | Reagents | Product | Reference |

| Goniodiol-7-monoacetate | Acetic anhydride, Pyridine | This compound | researchgate.net |

| Goniodiol-8-monoacetate | Acetic anhydride, Pyridine | This compound | braou.ac.in |

Total Synthesis Approaches for Goniodiol and Related Styryl-Lactones

The complete chemical synthesis of goniodiol and other styryl-lactones from simple, achiral starting materials is a significant challenge that has been addressed through various innovative strategies. These total synthesis approaches are crucial for providing access to larger quantities of these compounds for biological evaluation and for the synthesis of analogues not found in nature.

Enantioselective Total Synthesis Pathways

Several enantioselective total synthesis routes have been developed to produce optically pure goniodiol and its analogues. These methods often rely on powerful asymmetric reactions to establish the key stereocenters of the molecule.

Another successful approach utilizes (S)-glycidol as a chiral starting material. nih.govrsc.orgcam.ac.ukmolaid.comrsc.org This high-yielding enantioselective total synthesis of (+)-goniodiol features an oxygen-to-carbon rearrangement of a silyl (B83357) enol ether linked via an anomeric center as a key step, which facilitates the rapid and diastereoselective construction of the functionalized system. nih.govrsc.orgcam.ac.uk

Furthermore, the microbial oxidation of naphthalene (B1677914) provides an enantiomerically pure cis-dihydrocatechol, which serves as a starting material for a twelve-step synthesis of (+)-goniodiol. publish.csiro.au This pathway involves an initial oxidative cleavage to a dialdehyde, followed by reduction to a diol and subsequent transformations including a ring-closing metathesis reaction. publish.csiro.au

Yeast reduction of γ-oxo acids has also been explored as a method to obtain stereoisomers of related lactones, which can be precursors or analogues of goniodiol. frontiersin.orgbenthamscience.com For instance, the reduction of a corresponding γ-oxo acid catalyzed by baker's yeast can yield the trans-(+)-(4S,5R) enantiomer of whisky lactone. frontiersin.org

Biosynthesis-Inspired Synthetic Routes

Inspired by the proposed biosynthetic pathway of styryllactones, researchers have developed efficient total synthesis strategies. The proposed biosynthesis involves the condensation of cinnamoyl-CoA with malonyl-CoA, followed by reduction, lactonization, dehydration, and oxidation to form goniothalamin (B1671989) oxides. acs.org These epoxides are considered key precursors to a diverse range of styryllactones. acs.org

Rational Design and Synthesis of Novel this compound Derivatives

The chemical scaffold of this compound provides a versatile platform for the rational design and synthesis of novel derivatives with potentially enhanced or modified biological activities. These efforts are primarily focused on creating new isoxazoline (B3343090) derivatives and other synthetic analogues through various chemical modifications.

Isoxazoline Derivatives via 1,3-Dipolar Cycloaddition Reactions

A significant area of derivatization involves the synthesis of isoxazoline derivatives of this compound. researchgate.net These novel compounds are synthesized through a 1,3-dipolar cycloaddition reaction between the double bond of the styryl group in this compound and various nitrile oxides generated from aldoximes. researchgate.netnih.gov This reaction proceeds with high regioselectivity, yielding fused bicyclic pyranone isoxazoline derivatives as a single regioisomer. researchgate.netnih.gov The regiospecificity of this cycloaddition has been confirmed by NOESY studies and single-crystal X-ray diffraction and further explained by density functional theory (DFT) studies. nih.gov

The 1,3-dipolar cycloaddition is a powerful tool for constructing the five-membered isoxazoline ring. researchgate.net This approach has been used to create a series of novel isoxazoline derivatives of this compound with quantitative yields. researchgate.netnih.gov

| Reactants | Reaction Type | Product | Reference |

| This compound, Aldoximes | 1,3-Dipolar Cycloaddition | Fused bicyclic pyranone isoxazoline derivatives | researchgate.netnih.gov |

Other Synthetic Analogues and Backbone Modifications

Beyond isoxazoline derivatives, other synthetic analogues of goniodiol have been explored. These include the synthesis of isoxazole (B147169) chalcones .

Additionally, the structural modification of other natural products, such as diosgenin (B1670711) , has been investigated to create derivatives with enhanced biological properties. encyclopedia.pubmdpi.com For instance, the diosgenin backbone has been modified to include an isoxazole fraction, resulting in compounds with potent anticancer activity. encyclopedia.pubmdpi.com While not direct derivatives of this compound, these studies on modifying other natural product backbones with heterocyclic moieties like isoxazoles provide valuable insights for the future design of novel goniodiol analogues. encyclopedia.pubmdpi.com The synthesis of diosgenin derivatives often involves the modification of the hydroxyl group at the C-3 position through esterification with various amino acids or the introduction of different functional groups to enhance their therapeutic potential. nih.govscielo.br

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Antiproliferative and Cytotoxic Mechanisms in Cancer Cell Lines

Goniodiol (B134919) diacetate and its derivatives have demonstrated notable antiproliferative and cytotoxic effects across a range of human cancer cell lines. These studies form the foundation of our understanding of its potential therapeutic applications.

Cellular Proliferation Inhibition in Human Cancer Cell Lines

Derivatives of goniodiol diacetate have shown significant activity in inhibiting the growth of various human cancer cells. researchgate.netencyclopedia.pub Specifically, isoxazoline (B3343090) derivatives of this compound have demonstrated selective anticancer activity against human breast (MDA-MB-231), ovarian (SKOV3), prostate (PC-3), and colon (HCT-15) cancer cell lines, with EC50 values below 10 μM. researchgate.netencyclopedia.pub This indicates a potent and selective inhibition of cellular proliferation in these cancer types. The parent compound, goniodiol-7-monoacetate, also exhibits cytotoxicity against these same cell lines. researchgate.net

Table 1: Cytotoxic Activity of Goniodiol-7-monoacetate Derivatives (3a and 3j) against Various Cancer Cell Lines

| Compound | MDA-MB-231 (EC50 in µM) | SKOV3 (EC50 in µM) | PC-3 (EC50 in µM) | HCT-15 (EC50 in µM) |

| 3a | 7.03 ± 2.13 | 9.35 ± 1.25 | 9.7 ± 1.63 | 8.83 ± 1.52 |

| 3j | 8.42 ± 0.66 | 8.63 ± 1.36 | 9.5 ± 0.45 | 9.75 ± 0.47 |

Data sourced from a study on fused bicyclic pyranone isoxazoline derivatives of Goniodiol-diacetate. researchgate.net

Cell Cycle Dynamics and Arrest

The antiproliferative effects of this compound derivatives are closely linked to their ability to interfere with the cell cycle, the process through which cells replicate. Research has shown that these compounds can cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing and proliferating.

One study on a potent isoxazoline derivative of this compound (compound 3f) revealed that it induced cell growth arrest at the S phase of the cell cycle. researchgate.net The S phase is a critical period where DNA replication occurs, and its disruption can lead to cell death. Other related compounds have been shown to cause cell cycle arrest in the S and G2/M phases. encyclopedia.pub For instance, goniodiol has been found to induce G2/M arrest in lung cancer and erythroleukemia cells. thescipub.com This ability to halt the cell cycle at different checkpoints highlights a key mechanism of its anticancer action. researchgate.netencyclopedia.pubthescipub.com

Apoptosis and Necrosis Induction

In addition to halting cell proliferation, this compound and its derivatives can actively induce programmed cell death, known as apoptosis, as well as necrosis in cancer cells. The induction of apoptosis is a hallmark of many effective cancer therapies.

The Annexin V/PI staining assay is a common method used to detect apoptosis and necrosis. bio-techne.comnih.govnih.gov In this assay, Annexin V binds to phosphatidylserine, which is exposed on the outer surface of the cell membrane during early apoptosis, while propidium (B1200493) iodide (PI) stains the DNA of cells with compromised membranes, a characteristic of late apoptosis and necrosis. transgenbiotech.comresearchgate.net

Identification and Characterization of Molecular Targets

To understand the precise mechanisms of action, researchers have sought to identify the specific molecules within the cell that this compound interacts with. This has led to the characterization of key molecular targets.

Alpha-Tubulin Interaction and Inhibition

A primary molecular target identified for this compound and related compounds is α-tubulin. nih.gov Tubulin proteins are the building blocks of microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and transport. abclonal.com Disruption of microtubule dynamics is a proven strategy for cancer treatment. biorxiv.org

In silico studies, including covalent docking, have suggested that this compound and its analogues bind to α-tubulin. researchgate.netnih.gov Specifically, these studies point to a covalent interaction with the Cys-316 residue of α-tubulin. nih.govnih.gov This binding is thought to destabilize microtubules, leading to the observed cell cycle arrest and apoptosis. nih.govnih.govembopress.org The interaction with this specific cysteine residue is a known mechanism for other microtubule-destabilizing agents. nih.gov

Enzyme Inhibition Studies

Beyond its effects on the cytoskeleton, this compound and its parent compounds have been investigated for their ability to inhibit certain enzymes. One such enzyme is α-glucosidase, which is involved in carbohydrate metabolism. wikipedia.org

Derivatives of this compound have been screened for their α-glucosidase inhibitory potential. researchgate.net In a study, goniodiol and two of its isoxazoline derivatives (compounds 1, 3a, and 3j) exhibited significant α-glucosidase inhibition, with IC50 values of 63.42, 61.36, and 58.89 µg/mL, respectively. researchgate.net These values were superior to that of the standard drug, acarbose (B1664774) (71.72 µg/mL). researchgate.net Kinetic studies revealed different modes of inhibition, with goniodiol acting as a competitive inhibitor, while its derivatives showed uncompetitive or non-competitive binding. researchgate.net

Other Preclinical Pharmacological Activities (e.g., Antibacterial Activity)

The therapeutic potential of natural products has been a significant area of scientific inquiry, with many studies focusing on their antimicrobial properties. While the primary pharmacological investigations into this compound have centered on its anticancer activities, there is emerging evidence from preclinical and in vitro models suggesting a broader spectrum of biological effects, including antibacterial activity. This section delves into the research findings concerning these other pharmacological activities.

Initial investigations into the antibacterial potential often begin with screening crude extracts of the source plant. The ethyl acetate (B1210297) leaf extract of Goniothalamus wynaadensis, the plant from which goniodiol and its derivatives are isolated, has demonstrated noteworthy antibacterial action. researchgate.net In a liquid broth turbidometry assay, the extract exhibited significant inhibitory effects against several pathogenic bacteria. researchgate.net

The effective concentration (EC50) values for the ethyl acetate extract were determined to be 0.82 mg/mL against both Escherichia coli and Salmonella typhi, and 0.88 mg/mL against Staphylococcus aureus. researchgate.net These findings indicate a broad-spectrum activity against both Gram-negative (E. coli, S. typhi) and Gram-positive (S. aureus) bacteria. researchgate.net

While these results are promising for the crude extract, it is important to note that such extracts contain a multitude of phytochemicals. Therefore, the observed antibacterial effects cannot be solely attributed to this compound without further studies on the isolated compound. Research focused specifically on the antibacterial properties of purified this compound is limited. However, studies on related compounds from the Goniothalamus genus, such as other styryl-lactones, have also reported antibacterial activities, suggesting that this class of compounds may be a valuable source for new antimicrobial agents. mdpi.comresearchgate.net

For instance, the essential oil from the flowers of Goniothalamus marcanii has shown broad-spectrum antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 15.62 to 1000 µg/mL against a panel of human pathogens, including Staphylococcus epidermidis, Staphylococcus aureus, Streptococcus agalactiae, Proteus mirabilis, Escherichia coli, and Salmonella typhimurium. researchgate.net This further supports the potential of the Goniothalamus genus as a source of antibacterial compounds.

Antibacterial Activity of Goniothalamus wynaadensis Ethyl Acetate Leaf Extract

| Bacterial Strain | EC50 (mg/mL) |

|---|---|

| Escherichia coli | 0.82 |

| Salmonella typhi | 0.82 |

Beyond antibacterial activity, the most extensively studied preclinical pharmacological effect of goniodiol and its derivatives is their cytotoxicity against various cancer cell lines. This compound, along with goniodiol, goniodiol-7-monoacetate, and goniodiol-8-monoacetate, has been shown to be cytotoxic against breast, ovarian, prostate, and colon cancer cell lines, with IC50 values of less than 10 μM. researchgate.net This indicates potent anticancer potential. The cytotoxic effects of these compounds are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. researchgate.netresearchgate.net

Structure Activity Relationship Sar Studies of Goniodiol Diacetate and Its Derivatives

Influence of Core Styryl-Lactone Scaffold Modifications on Bioactivity

The styryl-lactone core is a defining feature of goniodiol (B134919) diacetate and is considered fundamental to its bioactivity. This scaffold consists of a lactone ring attached to a styryl group. Studies on related natural products, such as acetogenins, indicate that the α,β-unsaturated lactone subunit is a critical component responsible for producing the cytotoxic effects of these compounds. frontiersin.org

Modifications to this core structure have provided insights into its importance. Research on derivatives of goniodiol-7-monoacetate has suggested that the presence of a saturated lactone ring is essential for cytotoxic activity. mdpi.comnih.govresearchgate.net This highlights the structural integrity of the lactone as a key requirement for the molecule's ability to interact with its biological targets. The styryl moiety serves as a linker and its aromatic ring provides a site for further substitutions that can modulate potency.

Impact of Acetoxy Group Positions (C7 and C8) on Cytotoxicity

The positioning of the acetoxy groups on the side chain of the goniodiol scaffold plays a significant role in determining the compound's cytotoxicity. Goniodiol itself can be acetylated to form various derivatives, including goniodiol-7-monoacetate, goniodiol-8-monoacetate, and goniodiol diacetate.

Comparative studies have shown that these closely related compounds can exhibit different levels of activity. For instance, while goniodiol-7-monoacetate and goniodiol-8-monoacetate have demonstrated cytotoxicity against several cancer cell lines, their activity can vary depending on the specific cell line being tested. researchgate.net The phytochemical modification of related compounds through acetylation to produce this compound with a confirmed absolute configuration (6R, 7R, 8R) results in a cytotoxic agent against multiple cancer cell lines, including breast, ovarian, prostate, and colon, with IC50 values below 10 μM. researchgate.netresearchgate.net This indicates that the presence and placement of these acetate (B1210297) functional groups are crucial for optimizing the cytotoxic profile of the molecule.

Role of Isoxazole (B147169)/Isoxazoline (B3343090) Moiety in Modulating Biological Activity

To enhance the pharmacological properties of this compound, researchers have synthesized novel derivatives by incorporating heterocyclic rings, such as isoxazole and its partially saturated analog, isoxazoline. mdpi.comencyclopedia.pub These five-membered heterocyclic compounds are known to be present in many biologically active products and can confer a range of therapeutic activities, including anticancer effects. nih.govencyclopedia.pubajrconline.orgresearchgate.net

A series of isoxazoline derivatives of this compound were synthesized and evaluated for their anticancer activity. researchgate.net These new compounds demonstrated significant cytotoxicity, with EC50 values under 10 µM, against a panel of human cancer cell lines including breast (MDA-MB-231), ovarian (SKOV3), prostate (PC-3), and colon (HCT-15) cancers. mdpi.comresearchgate.netencyclopedia.pub Notably, this activity was selective for cancer cells, as the derivatives did not harm normal human cell lines. mdpi.comencyclopedia.pub The introduction of the isoxazole/isoxazoline ring system can thus be seen as a successful strategy to modulate and potentially improve the biological activity of the parent compound. encyclopedia.pub

| Cell Line | Compound 38 EC50 (µM) | Vincristine (Control) EC50 (µM) |

|---|---|---|

| SKOV3 (Ovarian Cancer) | 6.83 | 9.02 |

| MDA-MB-231 (Breast Cancer) | 6.88 | 7.00 |

Data sourced from Encyclopedia (2023). encyclopedia.pub

Effects of Substituents on Aromatic Rings on Potency (e.g., Electron-Donating Groups, Halogenation)

The aromatic ring of the styryl group provides a versatile platform for introducing various substituents to fine-tune the potency of this compound derivatives. The electronic properties of these substituents can influence how the molecule interacts with its target.

In some classes of compounds, the addition of electron-donating groups, such as methoxy (B1213986) substituents, has been shown to enhance anticancer activity. mdpi.com Conversely, studies on other molecules have found that derivatives with electron-withdrawing halo substituents (e.g., chloro, bromo) on the aromatic ring are more potent than the parent compound. nih.gov

Contributions of Stereochemistry to Pharmacological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the pharmacological efficacy of drugs, as biological targets like enzymes and receptors are often stereospecific. mhmedical.comijpsjournal.com The goniodiol molecule has several chiral centers, meaning it can exist in different spatial arrangements known as stereoisomers.

The absolute configuration of cytotoxic this compound has been confirmed as (6R, 7R, 8R). researchgate.net The synthesis and biological evaluation of different stereoisomers, or diastereomers, have demonstrated that even subtle changes in stereochemistry can significantly alter bioactivity. For example, previously undescribed diastereomers of goniodiol monoacetates, such as 6S,7S,8S-goniodiol-7-monoacetate and 6S,7S,8S-goniodiol-8-monoacetate, have been isolated and characterized. researchgate.net The development of synthetic methodologies for other stereoisomers like 7-epi-(+)-goniodiol and 8-epi-(-)-goniodiol further underscores the focus on understanding how stereochemical configuration impacts biological function. These studies are crucial for identifying the most potent and selective isomer for potential therapeutic development. anu.edu.au

Computational Chemistry and Molecular Modeling for Goniodiol Diacetate Research

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. mdpi.comdokumen.pub It has been widely applied in goniodiol (B134919) diacetate research to elucidate aspects of reactivity and interaction energetics. nih.gov DFT calculations allow for the accurate prediction of molecular properties such as orbital energies and charge distributions, which are fundamental to understanding chemical behavior. mdpi.com

In the synthesis of derivatives from goniodiol diacetate, achieving regiospecificity is often a critical challenge. Computational methods, particularly Frontier Molecular Orbital (FMO) theory and Natural Population Analysis (NPA), have been successfully employed to explain and predict the regioselective outcomes of reactions involving this compound. nih.govresearchgate.net

FMO theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.com The energy gap between these orbitals provides insights into the chemical reactivity and the pathway a reaction is likely to follow. researchgate.netnumberanalytics.com For instance, in the 1,3-dipolar cycloaddition reactions used to create novel isoxazoline (B3343090) derivatives of this compound, DFT studies were used to explain the formation of a single regioisomer. nih.govresearchgate.net The analysis of the FMO coefficients of the atomic orbitals for the dipolarophile (this compound derivative) and the dipole helped to rationalize the observed regiospecificity. nih.govresearchgate.net

Natural Population Analysis (NPA) is a method used to calculate the atomic charges and electron distribution within a molecule. mdpi.comfrontiersin.org This analysis provides a more accurate picture of the charge distribution compared to other methods like Mulliken population analysis. frontiersin.org In the context of this compound derivative synthesis, NPA was used to analyze the charge distribution on the reacting atoms of the dipolarophile and dipole. nih.govresearchgate.net This information, combined with FMO analysis, provided a comprehensive theoretical explanation for why the reaction proceeded with high regiospecificity. nih.govresearchgate.net

A study on novel isoxazoline derivatives of this compound utilized DFT to explain the regiospecificity of the product formation. researchgate.net The table below summarizes key theoretical parameters calculated to understand the reactivity.

| Computational Method | Parameter Analyzed | Application in this compound Research | Reference |

|---|---|---|---|

| Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO Energy Gaps and Orbital Coefficients | Explained the regiospecificity of 1,3-dipolar cycloaddition reactions to form a single isomer. | nih.govresearchgate.net |

| Natural Population Analysis (NPA) | Atomic Charges and Electron Population | Supported FMO findings by analyzing charge distribution on reactants to explain regiospecific product formation. | nih.govresearchgate.net |

DFT is also a powerful tool for studying the energetics of chemical reactions and the stability of complexes formed between a ligand and its biological target. mdpi.commdpi.com By calculating the energy changes (ΔE) and Gibbs free energy (ΔG) for a reaction or binding event, researchers can predict the spontaneity and stability of these processes. mdpi.comnih.gov

In the context of this compound, DFT-based reaction energetic analysis has been used to assess the stability of its complexes with protein targets, such as α-tubulin. nih.gov These calculations provide an in-depth understanding of the thermodynamic energy levels of the protein-ligand complex, helping to confirm the binding stability observed in other simulations like molecular docking. nih.gov For example, research has hinted that isolated molecules related to this compound could act as tubulin inhibitors, and this hypothesis was supported by reaction energetic analysis via DFT studies. nih.gov The stability of the binding between this compound derivatives and the target protein is crucial for their potential biological activity. nih.gov

Regiospecificity Analysis (e.g., Frontier Molecular Orbitals (FMO), Natural Population Analysis (NPA))

Molecular Docking Simulations for Ligand-Target Interactions (e.g., Tubulin Colchicine (B1669291) Binding Site)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor or target protein) to form a stable complex. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds and for proposing the binding mode of a ligand at the active site of a protein.

For this compound and its derivatives, molecular docking studies have been crucial in identifying and characterizing their interactions with potential biological targets. researchgate.net A significant body of research has focused on docking these compounds to tubulin, a key protein involved in cell division and a validated target for anticancer drugs. dntb.gov.uaresearchgate.net Specifically, these simulations have consistently shown that this compound derivatives can bind effectively within the colchicine binding site of tubulin. researchgate.netdntb.gov.ua

These docking studies not only predict the binding affinity, often expressed as a docking score in kcal/mol, but also reveal the specific non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com This detailed interaction pattern helps to correlate the structural features of the different this compound derivatives with their observed biological activity. researchgate.netdntb.gov.ua

| Compound Type | Protein Target | Binding Site | Key Findings from Docking | Reference |

|---|---|---|---|---|

| This compound derivatives | Tubulin | Colchicine Binding Site | Confirmed favorable binding interaction patterns, correlating structure with experimental anti-cancer activity. | researchgate.netdntb.gov.ua |

| This compound | α-tubulin | Cys-316 region | In silico target identification was carried out via covalent docking, suggesting potential as a tubulin polymerization inhibitor. | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. mdpi.commdpi.com MD simulates the movement of atoms and molecules over time, providing insights into the conformational flexibility of the protein and the stability of the ligand's binding pose. nih.gov

Following molecular docking, MD simulations have been applied to the this compound-tubulin complex to validate the docking results and to study the dynamic behavior of the system. researchgate.netdntb.gov.ua These simulations, often run for nanoseconds or microseconds, assess the stability of the key interactions identified in docking. rsc.org By analyzing parameters like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, researchers can determine if the ligand remains stably bound within the active site or if the complex is unstable. researchgate.net

Homology Modeling for Putative Enzyme Target Prediction

When the experimental 3D structure of a target protein is unavailable, homology modeling (or comparative modeling) can be used to generate a reliable model. frontiersin.orgresearchgate.net This method constructs an atomic-resolution model of the "target" protein from its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govbioinformaticsreview.com

In the research landscape of this compound, homology modeling has been employed to build a structural model of a putative enzyme target. researchgate.net Specifically, in a study investigating the inhibitory potential of this compound derivatives, homology modeling was used to construct a model of the enzyme maltase-glucoamylase (MGAM). researchgate.net This approach is crucial when no crystal structure is available for the specific enzyme of interest, enabling subsequent computational studies like molecular docking to be performed on the predicted structure. nih.gov This allows researchers to explore the potential interactions of compounds like this compound with a wider range of biological targets, even in the absence of complete experimental structural data. researchgate.net The quality and reliability of the homology model are critical for the accuracy of any subsequent predictions. nih.gov

Advanced Methodologies in Goniodiol Diacetate Research

Quantitative Cell-Based Bioactivity Assays (e.g., MTT Assay, SRB Assay, EC50/IC50 Determination)

Quantitative cell-based assays are fundamental in determining the cytotoxic potential of compounds like goniodiol (B134919) diacetate against various cancer cell lines. These assays measure cell viability and allow for the calculation of key parameters such as the EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration), which indicate a compound's potency.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial reductases can convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, the amount of which is proportional to the number of living cells. Similarly, the Sulforhodamine B (SRB) assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins, providing a measure of total protein mass and, by extension, cell number. nih.gov These assays are known for their reliability and reproducibility in screening the potency of anticancer drug candidates. nih.gov

Research has shown that goniodiol diacetate and its derivatives exhibit significant cytotoxic activity across a range of human cancer cell lines. For instance, isoxazoline (B3343090) derivatives of this compound have demonstrated potent inhibition of cancer cells with EC50 values below 10 μM in human breast (MDA-MB-231), ovarian (SKOV3), prostate (PC-3), and colon (HCT-15) cancer cell lines. researchgate.netnih.govencyclopedia.pubmdpi.com Specifically, one derivative showed superior cytotoxicity against SKOV3 and MDA-MB-231 cell lines compared to the standard drug vincristine. nih.govmdpi.com The precursor, goniodiol-7-monoacetate, also displayed cytotoxicity with EC50 values such as 7.03 ± 2.13 μM against MDA-MB-231 and 9.35 ± 1.25 μM against SKOV3 cells. researchgate.net The parent compound, (+)-goniodiol, has also been evaluated using the SRB assay against lung (A549) and cervical (HeLa) cancer cells. researchgate.net

Table 1: Cytotoxicity of Goniodiol Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Assay Type | Reported IC50/EC50 (μM) | Reference |

|---|---|---|---|---|

| Isoxazoline Derivative of this compound | MDA-MB-231 (Breast) | MTT | 6.88 | nih.gov, mdpi.com |

| Isoxazoline Derivative of this compound | SKOV3 (Ovarian) | MTT | 6.83 | nih.gov, mdpi.com |

| Isoxazoline Derivatives of this compound | PC-3 (Prostate) | MTT | <10 | researchgate.net, nih.gov, encyclopedia.pub |

| Isoxazoline Derivatives of this compound | HCT-15 (Colon) | MTT | <10 | researchgate.net, nih.gov, encyclopedia.pub |

| Goniodiol-7-monoacetate | MDA-MB-231 (Breast) | MTT | 7.03 ± 2.13 | researchgate.net |

| Goniodiol-7-monoacetate | SKOV3 (Ovarian) | MTT | 9.35 ± 1.25 | researchgate.net |

| Goniodiol-7-monoacetate | PC-3 (Prostate) | MTT | 9.7 ± 1.63 | researchgate.net |

| Goniodiol-7-monoacetate | HCT-15 (Colon) | MTT | 8.83 ± 1.52 | researchgate.net |

| (+)-Goniodiol | A549 (Lung) | SRB | 35.56 | researchgate.net |

| (+)-Goniodiol | HeLa (Cervix) | SRB | 50.75 | researchgate.net |

Flow Cytometric Analysis for Cell Cycle Progression and Apoptotic Assessment

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass through a laser beam. In this compound research, it is crucial for elucidating the mechanisms of cytotoxicity, specifically by assessing the compound's effects on cell cycle progression and apoptosis (programmed cell death).

For cell cycle analysis, cells are stained with a fluorescent dye, such as Propidium (B1200493) Iodide (PI) or DAPI, that binds stoichiometrically to DNA. abcam.com The fluorescence intensity of each cell is proportional to its DNA content, allowing the distribution of the cell population across different phases of the cell cycle (G0/G1, S, and G2/M) to be quantified. abcam.comthermofisher.com For apoptotic assessment, assays like the Annexin V/PI staining method are used. Annexin V binds to phosphatidylserine, a lipid that translocates to the outer leaflet of the plasma membrane during early apoptosis, while PI identifies late apoptotic or necrotic cells with compromised membranes.

Studies on derivatives of this compound have utilized these methods to reveal their mechanisms of action. Flow cytometric analysis of an isoxazoline derivative demonstrated that it induced cell growth arrest at the S phase of the cell cycle. researchgate.netmdpi.com In contrast, its precursor, goniodiol-7-monoacetate, was found to cause cell proliferation arrest at the G2/M phase in MDA-MB-231 breast cancer cells. nih.govresearchgate.netresearchgate.net The Annexin V assay confirmed that these compounds induce both apoptotic and necrotic cell death. researchgate.netnih.gov

Spectroscopic Techniques for Molecular Interaction Studies (e.g., Fluorescence Quenching)

Spectroscopic techniques are instrumental in studying the interactions between molecules by analyzing how they absorb or emit electromagnetic radiation. mdpi.comsolubilityofthings.com These methods provide insights into binding mechanisms, which are essential for understanding how a drug engages its molecular target.

Fluorescence quenching is a specific technique that measures the decrease in fluorescence intensity of a fluorophore due to its interaction with another molecule (a quencher). This process can occur through various mechanisms, including Förster resonance energy transfer (FRET), dynamic quenching (collisional), or static quenching (formation of a non-fluorescent complex). frontiersin.org By analyzing the quenching data, researchers can determine binding constants and the number of binding sites, providing quantitative information about the molecular interaction. researchgate.net

In the context of research on related compounds, fluorescence quenching studies were conducted on derivatives of goniodiol. researchgate.net These experiments investigated the interaction between the compounds and the enzyme α-glucosidase. The results showed a linear relationship in the Stern-Volmer plots, which is indicative of a distinct quenching mechanism. researchgate.net The calculated binding constants revealed strong interactions between the goniodiol derivatives and the enzyme, helping to explain their observed inhibitory activity. researchgate.net

In Silico Screening and Virtual Library Design for Novel Ligand Discovery

In silico methodologies, which involve computer simulations and modeling, play a pivotal role in modern drug discovery. These techniques accelerate the identification of new lead compounds and help to understand their interactions with biological targets at a molecular level.

Virtual screening involves docking large libraries of digital compounds against a specific protein target to predict their binding affinity and orientation. This allows for the rapid and cost-effective identification of promising candidates from vast chemical spaces. researchgate.net Following virtual screening, more advanced computational methods like Density Functional Theory (DFT) studies can be employed to analyze the electronic structure and reactivity of molecules, further explaining the stability and nature of the ligand-protein complex. nih.gov

For this compound and its analogs, in silico approaches have been highly valuable. A structure-based virtual screening of a library containing thirteen ligands, including goniodiol derivatives, was performed to identify potential inhibitors of the α-glucosidase enzyme. researchgate.net In another study, covalent docking was used for in silico target identification, which pointed to α-tubulin as a putative molecular target for these compounds. nih.govresearchgate.net Subsequent DFT analysis helped to assess the stability of the protein-ligand complexes, suggesting that the molecules may act as α-tubulin inhibitors. nih.gov These computational studies guide the synthesis of new, more potent derivatives.

Biomarker Identification in Preclinical Mechanistic Studies for Drug Development

Biomarkers are measurable indicators that reflect biological or pathological processes, or a response to a therapeutic intervention. nih.gov In preclinical drug development, the identification of biomarkers is crucial for understanding a drug's mechanism of action, predicting its efficacy, and guiding its clinical application. crownbio.comveedalifesciences.com These biomarkers can be molecular (e.g., a protein target), cellular (e.g., apoptosis), or physiological.

The process of biomarker discovery often begins in preclinical models, such as cancer cell lines, where the molecular effects of a compound are first characterized. nih.govresearchgate.net For drug development, a good biomarker should be reliably and reproducibly measurable. researchgate.net

In the research of this compound and its derivatives, mechanistic studies have led to the identification of key preclinical biomarkers. In silico and subsequent in vitro studies identified α-tubulin as a direct molecular target. nih.govresearchgate.net The interaction with α-tubulin disrupts microtubule dynamics, leading to downstream cellular effects that also serve as important biomarkers. These include:

Cell Cycle Arrest: Specifically, the accumulation of cells in the G2/M phase is a clear indicator of antimitotic activity. nih.govresearchgate.net

Apoptosis Induction: The initiation of programmed cell death, measurable by techniques like the Annexin V assay, is a biomarker of cytotoxic efficacy. nih.gov

Therefore, the modulation of α-tubulin and the resulting G2/M arrest and apoptosis are critical preclinical biomarkers that characterize the antineoplastic mechanism of the goniodiol family of compounds, supporting their further development as potential anticancer agents.

Future Research Directions and Translational Perspectives in Preclinical Context

Elucidation of Novel Molecular Targets and Downstream Signaling Pathways

While the cytotoxic properties of Goniodiol (B134919) diacetate and its parent compounds have been established, the precise molecular machinery they influence requires further investigation. Preliminary in silico studies have provided a significant lead, identifying α-tubulin as a putative molecular target for Goniodiol diacetate and its precursors, goniodiol-7-monoacetate and goniodiol-8-monoacetate. nih.gov Computational docking and reaction energetic analysis suggest these molecules may act as tubulin inhibitors, potentially through covalent binding to Cys-316 of α-tubulin, in a manner analogous to the natural product Pironetin. nih.gov This hypothesis is supported by molecular dynamics simulations indicating stable protein-ligand complexes. nih.gov

Future research must validate this putative target through robust biochemical and cellular assays. An in vitro tubulin polymerization assay would provide direct evidence of interference with microtubule dynamics. researchgate.net Furthermore, identifying the downstream consequences of α-tubulin inhibition is a critical next step. Other inhibitors that target the microtubule network are known to trigger specific signaling cascades that lead to cell cycle arrest and apoptosis. Based on the mechanisms of other microtubule-targeting agents, several pathways warrant investigation for their role in mediating the effects of this compound and its analogues:

JNK/AP-1 Pathway: Inhibition of microtubule acetylation has been shown to activate the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of the AP-1 transcription factor and subsequent induction of cell death in triple-negative breast cancer cells. nih.govresearchgate.net

RhoA-ROCK Pathway: The axon growth-inhibitory effects of certain molecules are mediated through the RhoA-ROCK pathway, which leads to a reduction in α-tubulin acetylation. eneuro.org Investigating whether this compound modulates this pathway could reveal its impact on cell morphology and migration.

STAT3 Signaling: Some tubulin inhibitors can disrupt the interaction between tubulin and Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cancer cell proliferation and survival, leading to reduced STAT3 phosphorylation and activity. mdpi.com

Elucidating which of these, or other, signaling pathways are modulated by this compound will provide a more complete understanding of its mechanism of action and could help identify patient populations most likely to respond to this class of compounds.

Design and Synthesis of Advanced Analogues with Enhanced Target Specificity and Potency

Natural products often serve as a scaffold for the development of new chemotherapies. researchgate.net this compound is a prime candidate for such synthetic modification to enhance its therapeutic properties. Researchers have begun to synthesize novel analogues, particularly by modifying the α,β-unsaturated δ-lactone moiety. researchgate.net

A significant strategy has been the synthesis of novel fused bicyclic pyranone isoxazoline (B3343090) derivatives from this compound. researchgate.netnih.gov This is achieved through a 1,3-dipolar cycloaddition reaction with various aldoximes, a method that has produced a series of new analogues with quantitative yield. researchgate.netnih.gov These synthetic derivatives have demonstrated promising anti-cancer activity against a panel of human cancer cell lines, in many cases with greater potency than the parent compound. nih.govencyclopedia.pub For instance, several isoxazoline derivatives exhibited potent cytotoxicity with half-maximal effective concentration (EC₅₀) values below 10 μM in human breast (MDA-MB-231), ovarian (SKOV3), prostate (PC-3), and colon (HCT-15) cancer cells. nih.gov One of the most potent derivatives showed significantly better cytotoxicity against SKOV3 and MDA-MB-231 cell lines compared to the standard chemotherapeutic drug vincristine. nih.govencyclopedia.pub

Table 1: In Vitro Cytotoxicity of Selected this compound Isoxazoline Derivatives This table is interactive. Click on the headers to sort the data.

| Derivative | Cancer Cell Line | EC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 38 | SKOV3 (Ovarian) | 6.83 | nih.gov |

| Compound 38 | MDA-MB-231 (Breast) | 6.88 | nih.gov |

| Vincristine (Control) | SKOV3 (Ovarian) | 9.02 | nih.gov |

| Vincristine (Control) | MDA-MB-231 (Breast) | 7.00 | nih.gov |

| Various Analogues | MDA-MB-231 (Breast) | < 10 | nih.gov |

| Various Analogues | SKOV3 (Ovarian) | < 10 | nih.gov |

| Various Analogues | PC-3 (Prostate) | < 10 | nih.gov |

| Various Analogues | HCT-15 (Colon) | < 10 | nih.gov |

Future synthetic efforts should focus on creating a diverse library of analogues to establish a clear structure-activity relationship (SAR). This will enable the rational design of compounds with optimized potency, greater selectivity for cancer cells over normal cells, and improved physicochemical properties suitable for further preclinical development.

Preclinical Assessment of Drug Metabolism and Pharmacokinetics (DMPK)

A comprehensive understanding of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental for its progression as a drug candidate. frontiersin.org To date, there is limited published information regarding the specific DMPK profile of this compound. Therefore, a full suite of preclinical DMPK studies is a critical future direction. researchgate.netindiamart.comiapchem.org

In vitro metabolic stability assays are crucial for predicting a compound's behavior in vivo. nuvisan.com These assays typically involve incubating the compound with liver-derived systems, such as liver microsomes or intact hepatocytes, which contain the primary enzymes responsible for drug metabolism. wuxiapptec.comthermofisher.combioivt.com The rate at which the parent compound is consumed is measured over time, allowing for the calculation of key parameters like in vitro half-life (t½) and intrinsic clearance (CLint). thermofisher.comresearchgate.net Compounds that are metabolized too rapidly may fail to achieve therapeutic concentrations in the body, while those that are metabolized too slowly could accumulate and cause toxicity. researchgate.net Performing these assays using microsomes and hepatocytes from different species (e.g., mouse, rat, dog, human) is essential to understand interspecies differences and to select the most appropriate animal models for further nonclinical testing. bioivt.com

The extent to which a drug binds to plasma proteins, such as albumin and α1-acid glycoprotein, profoundly influences its pharmacokinetic and pharmacodynamic properties. sygnaturediscovery.comdomainex.co.uk Only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its molecular target, and be cleared from the body. sygnaturediscovery.comvisikol.com Therefore, compounds that are very highly bound to plasma proteins may require higher doses to achieve efficacy. visikol.com The standard method for determining plasma protein binding is equilibrium dialysis, often using rapid equilibrium dialysis (RED) devices, which separates a plasma-containing chamber from a buffer chamber by a semi-permeable membrane. domainex.co.uk Determining the fraction unbound (fu) across various species is a critical step in drug discovery that informs dose selection and helps in the interpretation of efficacy and toxicology studies. sygnaturediscovery.comnih.gov

In vivo pharmacokinetic studies are necessary to understand how a drug candidate and its metabolites behave in a whole organism. bioivt.comcreative-biolabs.com These studies are typically first conducted in rodent models, such as mice and rats. nih.govnuvisan.com After administering the compound through a specific route (e.g., intravenous and oral), blood samples are collected at multiple time points. nih.govparazapharma.com Analysis of drug concentration in these samples allows for the calculation of key pharmacokinetic parameters, including:

Area Under the Curve (AUC): A measure of total drug exposure over time. bioivt.com

Maximum Concentration (Cmax): The peak concentration the drug reaches in the plasma.

Clearance (CL): The rate at which the drug is removed from the body.

Volume of Distribution (Vss): The extent to which a drug distributes into body tissues.

Half-life (t½): The time it takes for the drug concentration to decrease by half.

Oral Bioavailability (F%): The fraction of an orally administered dose that reaches systemic circulation.

These parameters are essential for designing effective dosing regimens for subsequent efficacy and toxicology studies and provide the first indication of how the drug might behave in humans. creative-biolabs.comnuvisan.com

Identifying the metabolites of a drug candidate is a critical component of preclinical development. admescope.comwuxiapptec.com Metabolism can convert a parent drug into products that are active, inactive, or potentially toxic. wuxiapptec.com Understanding these biotransformations is essential for interpreting pharmacology and toxicology data. admescope.com Metabolite identification (MetID) studies are conducted on samples from both in vitro (e.g., hepatocyte incubations) and in vivo (e.g., plasma and urine from PK studies) experiments. evotec.combioivt.com High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC-MS) is the primary analytical technique used to detect and structurally elucidate metabolites. admescope.comallucent.com Regulatory guidelines, such as the Metabolites in Safety Testing (MIST) guidance, require that any human metabolite that constitutes more than 10% of the total drug-related exposure at steady-state must be identified and evaluated in nonclinical safety studies. evotec.combioivt.com Therefore, early metabolite profiling across species is crucial to ensure that preclinical toxicology models provide adequate safety coverage for all significant human metabolites. evotec.com

In Vivo Pharmacokinetics in Rodent and Non-Rodent Models

Deeper Exploration of Mechanism-Based Preclinical Toxicity (Focusing on the Molecular Basis of Toxicity)

A comprehensive understanding of the molecular basis of toxicity for any novel compound is paramount for its development as a potential therapeutic agent. For this compound, while direct and exhaustive preclinical toxicity studies are not extensively documented in publicly available literature, a deeper exploration of its potential mechanisms of toxicity can be inferred from research on its parent compounds and structural analogs, primarily other styryl-lactones like goniothalamin (B1671989). Future preclinical research should aim to build upon these foundations to specifically delineate the toxicological profile of this compound at the molecular level.

In-silico studies have suggested that compounds structurally related to this compound may exert their effects by targeting fundamental cellular machinery. For instance, an in-silico target identification study for goniodiol-7-monoacetate, a direct precursor to this compound, pointed to α-tubulin as a putative molecular target through covalent docking. researchmap.jp This suggests a potential mechanism of toxicity involving the disruption of microtubule dynamics, which could lead to cell cycle arrest and apoptosis. Further preclinical investigations should validate this interaction experimentally for this compound.

The induction of apoptosis is a frequently observed mechanism of cytotoxicity for styryl-lactones. Studies on derivatives of this compound have demonstrated the induction of a tuned apoptotic and necrotic response in cancer cell lines. nih.gov The molecular machinery governing apoptosis is complex, involving both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Future research should focus on dissecting which of these pathways are specifically modulated by this compound. This would involve examining the expression and activation of key apoptotic proteins.

Table 1: Key Protein Families Involved in Apoptosis

| Pathway | Key Protein Families | Function |

| Intrinsic Pathway | Bcl-2 family (e.g., Bax, Bak, Bcl-2, Bcl-xL) | Regulate mitochondrial outer membrane permeabilization. |

| Cytochrome c | Released from mitochondria to activate caspases. | |

| Caspases (e.g., Caspase-9, Caspase-3) | Proteases that execute the apoptotic program. nih.gov | |

| Extrinsic Pathway | Death Receptors (e.g., Fas, TNFR1) | Transmembrane proteins that initiate apoptosis upon ligand binding. nih.gov |

| Adaptor Proteins (e.g., FADD) | Recruit and activate initiator caspases. | |

| Caspases (e.g., Caspase-8, Caspase-10) | Initiator caspases that activate executioner caspases. nih.gov |

Furthermore, cell cycle arrest is another critical mechanism of action reported for related compounds. For example, goniodiol has been shown to induce cell cycle arrest at the G2/M phase in some cancer cell lines and at the G0/G1 or S-phase in others. nih.gov A study on derivatives of this compound also indicated cell growth arrest at the S phase. nih.gov The transition between cell cycle phases is tightly regulated by cyclin-dependent kinases (CDKs) and their regulatory partners, cyclins. A deeper toxicological analysis would involve investigating the effect of this compound on the expression and activity of these key cell cycle regulators to pinpoint the exact checkpoint being targeted.

Table 2: Major Cell Cycle Checkpoints and Key Regulators

| Checkpoint | Key Regulators | Function |

| G1/S Checkpoint | Cyclin D/CDK4/6, Cyclin E/CDK2 | Controls the transition from the G1 (growth) phase to the S (synthesis) phase. |

| S Phase Checkpoint | Cyclin A/CDK2 | Monitors DNA replication integrity during the S phase. |

| G2/M Checkpoint | Cyclin B/CDK1 | Governs the entry into mitosis (M phase) from the G2 phase. leibniz-hki.de |

Finally, the induction of oxidative stress is a common mechanism of toxicity for many natural products. Goniothalamin, for instance, has been reported to induce oxidative stress, leading to DNA damage and apoptosis. researchgate.net Future preclinical studies on this compound should, therefore, include assays to measure the generation of reactive oxygen species (ROS), the depletion of intracellular antioxidants like glutathione, and the activation of cellular stress response pathways. Understanding these molecular underpinnings of toxicity is crucial for predicting potential adverse effects and for designing safer therapeutic strategies.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding of Biological Effects

To achieve a holistic and comprehensive understanding of the biological effects of this compound, future preclinical research must move beyond single-endpoint assays and embrace a systems biology approach through the integration of multi-omics data. This approach, which combines data from genomics, transcriptomics, proteomics, and metabolomics, can reveal the intricate and dynamic molecular networks that are perturbed by the compound, offering unparalleled insight into its mechanism of action and potential toxicity. mdpi.comresearchgate.net

Currently, there is a notable absence of published multi-omics studies conducted specifically on this compound. However, the value of such an approach can be appreciated from studies on related styryl-lactones and styrylpyrones.

Transcriptomics , the study of the complete set of RNA transcripts, can provide a snapshot of the genes that are up- or down-regulated in response to this compound. bio-rad.com For example, a transcriptomic study on goniothalamin in Arabidopsis thaliana revealed an upregulation of genes associated with heat shock response, oxidative stress, and protein folding, while genes related to cell wall modification and growth were downregulated. researchmap.jpnih.gov A similar transcriptomic analysis in human cells treated with this compound could identify key signaling pathways affected, such as the p53 signaling pathway, cell cycle regulation, or apoptosis pathways, providing a broad overview of the cellular response. oup.comresearchgate.net

Proteomics , the large-scale study of proteins, would complement transcriptomic data by revealing changes at the functional level of the cell. leibniz-hki.de It can identify not only changes in protein expression but also post-translational modifications, which are critical for protein function. A chemoproteomics approach, for instance, was used to identify the molecular targets of argentilactone, another styryl-lactone, in Paracoccidioides brasiliensis, revealing its interaction with enzymes in crucial metabolic pathways. nih.gov Applying similar techniques to this compound could confirm its binding to predicted targets like α-tubulin and uncover novel interacting proteins, thereby elucidating its mechanism of action and potential off-target effects.

The true power of a multi-omics approach lies in the integration of these datasets. researchgate.net By combining transcriptomic, proteomic, and metabolomic data, researchers can construct detailed models of the cellular response to this compound. For example, an observed upregulation of a particular gene (transcriptomics) can be correlated with an increase in the corresponding protein level (proteomics) and a subsequent change in the concentration of a metabolic product (metabolomics). This integrated analysis allows for the reconstruction of perturbed signaling and metabolic pathways, offering a comprehensive and mechanistic understanding of the compound's biological effects that is not achievable with any single omics approach alone. This deep mechanistic insight is invaluable for predicting preclinical toxicity and for guiding the future development of this compound as a potential therapeutic agent.

Q & A

Q. What are the standard methodologies for isolating Goniodiol diacetate from plant sources?

this compound is typically isolated via sequential chromatographic techniques. For example, Goniothalamus repevensis extracts are fractionated using Sephadex LH-20 column chromatography with a 1:1 v/v CH₂Cl₂/MeOH eluent, followed by silica gel column chromatography with EtOAc-hexanes gradients (e.g., 1:4 to 3:2 v/v) . Key factors influencing yield include solvent polarity, column packing density, and fraction size. Fraction monitoring via TLC or HPLC is critical to isolate subfractions containing the compound.

Q. Which spectroscopic techniques are employed for structural elucidation of this compound?

Structural confirmation relies on UV, IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS). For instance, NMR data (δ values for acetyl groups and diol protons) and MS fragmentation patterns are cross-referenced with literature to verify the compound’s identity . A comparison of spectral data is summarized below:

| Spectral Parameter | Observed Data (this compound) | Reference Data |

|---|---|---|

| ¹H-NMR (Acetyl groups) | δ 2.01–2.03 (s, 6H) | δ 2.00–2.05 (s, 6H) |

| ¹³C-NMR (Carbonyl carbons) | δ 170.2, 170.5 | δ 170.0–170.8 |

| MS (Molecular ion peak) | m/z 320 [M+H]⁺ | m/z 320 [M+H]⁺ |

Q. What are the primary natural sources of this compound?

The compound is predominantly isolated from the leaves and twigs of Goniothalamus repevensis . Other Goniothalamus species may also produce structurally related lignans, though species-specific variations in secondary metabolites require validation via comparative phytochemical profiling.

Advanced Research Questions

Q. How can chromatographic conditions be optimized to improve this compound purification yield?

Solvent gradient optimization is critical. For silica gel columns, stepwise increases in EtOAc polarity (e.g., 1:4 to 3:2 EtOAc-hexanes) enhance separation resolution . Additionally, using smaller particle-size stationary phases (e.g., 40–63 µm silica) improves peak sharpness. Fraction collection should be guided by real-time HPLC monitoring at 254 nm to target the compound’s retention window.

Q. How should researchers address discrepancies in reported bioactivity data for this compound?

Contradictory cytotoxicity results may arise from variations in assay protocols (e.g., cell lines, exposure times) or compound purity. To mitigate this:

Q. What experimental frameworks are suitable for studying structure-activity relationships (SAR) of this compound derivatives?

SAR studies require:

- Synthetic modification : Acetylation/deacetylation of hydroxyl groups to assess cytotoxicity dependence on esterification .

- In silico modeling : Molecular docking against validated targets (e.g., tubulin) to predict binding affinity changes.

- Biological validation : Comparative cytotoxicity assays against parent compound using standardized protocols .

Q. How can researchers design a robust phytochemical screening protocol for identifying this compound in novel plant species?

A three-stage approach is recommended:

- Primary screening : LC-MS/MS in positive ion mode with MRM transitions for m/z 320 → 231 (characteristic fragment).

- Secondary confirmation : ¹H-NMR analysis targeting acetyl proton signals (δ 2.01–2.03).

- Quantification : HPLC-DAD at 220 nm using a C18 column and MeOH-H₂O (70:30) isocratic elution .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.